1,1,3-Trichloropropene

Genetic toxicology Regulatory safety assessment Industrial hygiene

1,1,3-Trichloropropene (CAS 2567-14-8) is a chlorinated alkene with the molecular formula C₃H₃Cl₃ and a molecular weight of 145.41 g/mol, structurally characterized by chlorine substitution at the 1,1,3-positions of the propene backbone. This compound serves primarily as a versatile chemical intermediate in the synthesis of agrochemicals, including herbicides and insecticides, as well as in the production of advanced refrigerants and halogenated derivatives.

Molecular Formula C3H3Cl3
Molecular Weight 145.41 g/mol
CAS No. 2567-14-8
Cat. No. B110787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3-Trichloropropene
CAS2567-14-8
Synonyms1,1,3-Trichloropropene;  1,3,3-Trichloro-2-propene;  3,3-Dichloroallyl Chloride;  HCC 1240za;  1,1,3-Trichloroprop-1-ene; 
Molecular FormulaC3H3Cl3
Molecular Weight145.41 g/mol
Structural Identifiers
SMILESC(C=C(Cl)Cl)Cl
InChIInChI=1S/C3H3Cl3/c4-2-1-3(5)6/h1H,2H2
InChIKeyJFEVIPGMXQNRRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,3-Trichloropropene (CAS 2567-14-8): Industrial Procurement Overview for Chlorinated Alkene Intermediates


1,1,3-Trichloropropene (CAS 2567-14-8) is a chlorinated alkene with the molecular formula C₃H₃Cl₃ and a molecular weight of 145.41 g/mol, structurally characterized by chlorine substitution at the 1,1,3-positions of the propene backbone [1]. This compound serves primarily as a versatile chemical intermediate in the synthesis of agrochemicals, including herbicides and insecticides, as well as in the production of advanced refrigerants and halogenated derivatives . Its reactive allylic chlorine functionality enables further synthetic transformations, making it a building block of interest for fine chemical and pharmaceutical applications .

Why 1,1,3-Trichloropropene (CAS 2567-14-8) Cannot Be Substituted with Generic Chloropropene Isomers


Chloropropene isomers share identical molecular formulas but exhibit distinct physicochemical properties, reactivity profiles, and toxicological characteristics due to differential chlorine substitution patterns. The 1,1,3-substitution pattern confers a specific boiling point (131.5°C at 760 mmHg), vapor pressure (11.3 mmHg at 25°C), and calculated log P (2.59) that diverge substantially from regioisomers such as 1,2,3-trichloropropene, directly impacting distillation feasibility, volatility, and partitioning behavior in biphasic reaction systems . More critically, in vitro mutagenicity and genotoxicity evaluations demonstrate that structural isomerism translates to measurable differences in biological activity, rendering generic substitution scientifically unjustifiable without revalidation of downstream synthetic yields, product purity, and safety profiles [1].

1,1,3-Trichloropropene (CAS 2567-14-8): Quantitative Comparative Evidence for Procurement and Selection


Comparative Genotoxicity Profile: Reduced Mutagenic Potency Versus 1,2,3-Trichloropropene

In a head-to-head in vitro micronucleus assay using human lymphocytes, 1,1,3-trichloropropene exhibited a statistically significant but low-level mutagenic response compared to controls, whereas 1,2,3-trichloropropane demonstrated no statistically significant mutagenic activity with or without S9 metabolic activation. Critically, the study noted that all allylic chloropropenes tested exert considerable indirect mutagenic activity in the presence of S9 mix, with the effect being most pronounced for 1,2,3-trichloropropene—a close structural analog [1]. The findings suggest that 1,1,3-trichloropropene, while possessing genotoxic potential inherent to halogenated alkenes, presents a comparatively lower mutagenic risk profile than the 1,2,3-substituted isomer under metabolic activation conditions.

Genetic toxicology Regulatory safety assessment Industrial hygiene

Enzymatic Reductive Dehalogenation: Distinct Substrate Specificity and Reaction Pathway

Investigation of the tetrachloroethene reductive dehalogenase from Dehalospirillum multivorans revealed that 1,1,3-trichloropropene serves as a substrate for the native enzyme, undergoing reduction to a mixture of monochloropropenes and 1,1-dichloropropene. This reductive dehalogenation pathway distinguishes it from other chloropropenes: trans-1,3-dichloropropene was reduced to a mixture of monochloropropenes, and 2,3-dichloropropene was reduced to 2-chloropropene [1]. Additionally, a separate kinetic study reported that 1,1,3-trichloropropene exhibited 22.9% enzymatic activity relative to perchloroethene as the reference substrate in Sulfurospirillum multivorans [2].

Bioremediation Enzyme kinetics Environmental fate

Synthetic Route Efficiency: High-Yield Production from 1,1,1,3-Tetrachloropropane

A patented liquid-phase dehydrochlorination process for producing 1,1,3-trichloropropene from 1,1,1,3-tetrachloropropane achieves a product purity of 99.8% with a yield of 87% under homogeneous catalytic conditions, representing a substantial improvement over earlier methods that generated 1,1,3-trichloropropene as a minor byproduct (3.4% yield) alongside dominant 1,1,1,2,3-pentachloropropane formation (82.9% yield) [1]. The method further addresses key process limitations of prior art, including reduced hazardous wastewater generation compared to lye-based dehydrochlorination and avoidance of high-temperature coke deposition associated with gas-phase cracking technologies [1].

Process chemistry Manufacturing scalability Reaction engineering

1,1,3-Trichloropropene (CAS 2567-14-8): Evidence-Backed Application Scenarios for Procurement and R&D


Agrochemical Intermediate: Herbicide and Insecticide Precursor

1,1,3-Trichloropropene functions as a key building block for halogenated alkene agrochemicals, with documented downstream applications in the synthesis of herbicides and insecticides . Its reactive allylic chlorine site enables further functionalization to yield active pesticidal molecules. Procurement for agrochemical R&D programs is supported by commercially viable manufacturing routes achieving 99.8% purity [1], ensuring reproducible downstream reaction outcomes.

Occupational Safety-Conscious Research Programs

For research environments where multiple chloropropene isomers are being evaluated, 1,1,3-trichloropropene presents a comparatively lower mutagenic risk profile than the 1,2,3-trichloropropene isomer, as evidenced by in vitro human lymphocyte micronucleus and comet assay data [2]. This differential genotoxicity profile informs laboratory protocol design and hazard assessment documentation.

Environmental Fate and Bioremediation Studies

The compound's distinct enzymatic dehalogenation profile—undergoing reduction to a mixture of monochloropropenes and 1,1-dichloropropene by tetrachloroethene reductive dehalogenase with 22.9% relative activity versus perchloroethene—makes it a relevant model substrate for investigating the fate of chlorinated alkenes in anaerobic environments [3]. Researchers studying bioremediation of halogenated contaminants should procure characterized reference standards for method validation.

Technical Documentation Hub

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